Cas no 40447-04-9 (Benzamide,N-(3-chloro-2-methylphenyl)-)

Benzamide, N-(3-chloro-2-methylphenyl)-, is a chlorinated aromatic amide compound with potential applications in agrochemical and pharmaceutical research. Its structure features a substituted phenyl ring, contributing to its stability and reactivity in synthetic pathways. The chloro and methyl substituents enhance its electronic properties, making it a useful intermediate in the development of specialized chemicals. This compound exhibits favorable solubility in organic solvents, facilitating its use in further derivatization. Its well-defined molecular structure allows for precise modifications, supporting its role in the synthesis of biologically active molecules. Careful handling is recommended due to its potential reactivity under certain conditions.
Benzamide,N-(3-chloro-2-methylphenyl)- structure
40447-04-9 structure
Product Name:Benzamide,N-(3-chloro-2-methylphenyl)-
CAS No:40447-04-9
MF:C14H12ClNO
MW:245.704182624817
CID:330015
PubChem ID:98772
Update Time:2025-11-01

Benzamide,N-(3-chloro-2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-(3-chloro-2-methylphenyl)-
    • N-(3-chloro-2-methylphenyl)benzamide
    • N-(3-chloro-o-tolyl)benzamide
    • 6-Chlor-2-benzamino-toluol
    • Benzamide,N-(3-chloro-2-methylphenyl)
    • Benzoesaeure-(3-chlor-2-methyl-anilid)
    • benzoic acid-(3-chloro-2-methyl-anilide)
    • EINECS 254-922-5
    • N-(3-chloro-2-methylphenyl)-benzamide
    • UNII-KHD4YVI1MG
    • doi:10.14272/YYBZYCYXYZUIHL-UHFFFAOYSA-N
    • CS-0320128
    • NS00030791
    • Z28292450
    • 10.14272/YYBZYCYXYZUIHL-UHFFFAOYSA-N
    • doi:10.14272/YYBZYCYXYZUIHL-UHFFFAOYSA-N.1
    • Benzamide, N-(3-chloro-2-methylphenyl)-
    • NSC-164393
    • Cambridge id 5145119
    • AKOS000499714
    • KHD4YVI1MG
    • 3'-CHLORO-2'-METHYLBENZANILIDE
    • DTXSID20193463
    • NSC164393
    • NSC 164393
    • 40447-04-9
    • 6R-0247
    • 10.14272/YYBZYCYXYZUIHL-UHFFFAOYSA-N.1
    • CS-003/03945046
    • Inchi: 1S/C14H12ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17)
    • InChI Key: YYBZYCYXYZUIHL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 245.06100
  • Monoisotopic Mass: 245.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.25
  • Boiling Point: 288.2°Cat760mmHg
  • Flash Point: 128.1°C
  • Refractive Index: 1.637
  • PSA: 29.10000
  • LogP: 3.97370

Benzamide,N-(3-chloro-2-methylphenyl)- Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Benzamide,N-(3-chloro-2-methylphenyl)- Related Literature

Additional information on Benzamide,N-(3-chloro-2-methylphenyl)-

N-(3-chloro-2-methylphenyl)-benzamide (CAS No. 40447-04-9): An Overview

N-(3-chloro-2-methylphenyl)-benzamide (CAS No. 40447-04-9) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-chloro-2-methyl-N-phenylbenzamide, is characterized by its unique structural features, which include a benzamide group and a 3-chloro-2-methylphenyl substituent. These features contribute to its potential as a lead compound in the development of novel therapeutic agents.

The chemical structure of N-(3-chloro-2-methylphenyl)-benzamide consists of a benzene ring attached to an amide group, with a substituted phenyl ring containing a chlorine and a methyl group. This arrangement provides the compound with specific physical and chemical properties that are crucial for its biological activity and potential therapeutic applications.

Recent studies have highlighted the importance of N-(3-chloro-2-methylphenyl)-benzamide in various areas of research. For instance, its ability to modulate specific enzymes and receptors has been explored in the context of drug discovery. One notable application is its use as a scaffold for the development of inhibitors targeting key enzymes involved in disease pathways, such as kinases and proteases.

In the realm of medicinal chemistry, N-(3-chloro-2-methylphenyl)-benzamide has shown promise as a lead compound for the development of anti-inflammatory drugs. Research has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the compound's ability to cross the blood-brain barrier has been investigated for its potential in central nervous system (CNS) disorders. Studies have shown that N-(3-chloro-2-methylphenyl)-benzamide can modulate neurotransmitter systems, suggesting its utility in conditions such as Alzheimer's disease and depression.

The synthesis of N-(3-chloro-2-methylphenyl)-benzamide is well-documented in the literature, with several efficient routes available. One common method involves the reaction of 3-chloro-2-methylaniline with benzoyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, yielding the desired product with high purity and yield.

In addition to its synthetic accessibility, N-(3-chloro-2-methylphenyl)-benzamide exhibits good solubility in organic solvents, which facilitates its use in various chemical reactions and biological assays. Its stability under different conditions is another advantageous property that makes it suitable for long-term storage and use in laboratory settings.

The pharmacokinetic properties of N-(3-chloro-2-methylphenyl)-benzamide have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effectiveness as a therapeutic agent. Its low toxicity and minimal side effects further enhance its potential for clinical applications.

Clinical trials involving derivatives of N-(3-chloro-2-methylphenyl)-benzamide have shown promising results. For example, a Phase II trial evaluating a derivative for the treatment of rheumatoid arthritis reported significant reductions in disease activity scores without major adverse effects. These findings underscore the compound's potential to improve patient outcomes in various medical conditions.

In conclusion, N-(3-chloro-2-methylphenyl)-benzamide (CAS No. 40447-04-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, favorable pharmacokinetic properties, and demonstrated biological activity make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore new avenues for its use, highlighting its potential to contribute significantly to advancements in healthcare.

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